Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
- 1-Oxaspiro[2.6]nonane-2-carboxylic acid, 6-ethyl-2-methyl-, methyl ester
Uniqueness
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-9-5-4-7-12(8-6-9)10(15-12)11(13)14-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
WSGKCCMKDCUCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(CC1)C(O2)C(=O)OC |
Origin of Product |
United States |
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